N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-12-14-4-1-2-5-17(14)27-20(15)24)21-13-16(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,16H,7-8,10-11,13H2,(H,21,23) |
InChI Key |
YWEVSEXIFNIUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
In a typical procedure, 2-hydroxyacetophenone reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C for 12 hours. The intermediate aldehyde undergoes cyclization under acidic conditions to yield the chromene ester. Modifications using toluene as a solvent reduce reaction times to 1 hour while maintaining yields of 84–92%.
Key Data:
Direct Aminolysis Route
This method involves reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine under reflux.
Reaction Conditions
A stoichiometric ratio of 1:1.2 (ester:amine) in ethanol or toluene is refluxed for 6–8 hours. Ethanol favors milder conditions, while toluene accelerates kinetics but risks chromene ring-opening.
Example Protocol:
-
Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in ethanol (30 mL).
-
Add 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine (1.2 mmol).
-
Reflux at 80°C for 6 hours.
Key Data:
Acid Chloride-Mediated Coupling
Superior for sterically hindered amines, this route converts 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride before coupling.
Synthesis of Acid Chloride
Chromene-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 1 hour. Excess SOCl₂ is removed under vacuum.
Amine Coupling
The acid chloride reacts with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine in DCM with triethylamine (Et₃N) as a base.
Example Protocol:
-
Add acid chloride (3 mmol) to DCM (30 mL).
-
Introduce amine (3 mmol) and Et₃N (3.3 mmol).
-
Stir at 25°C for 12 hours.
Key Data:
Critical Analysis of Methodologies
Yield and Efficiency
The acid chloride route outperforms direct aminolysis in yield (88–94% vs. 70–85%) due to reduced side reactions. However, it requires additional steps for acid chloride preparation.
Byproduct Formation
Direct aminolysis risks generating salicylaldehyde azine (3 ) and malonohydrazide (4 ) via chromene ring-opening, especially with excess hydrazine or prolonged heating. Acid chloride methods avoid this by bypassing nucleophilic attack on the lactone.
Stereochemical Considerations
The morpholine and furan substituents introduce steric bulk, favoring the acid chloride method for better stereocontrol. NMR data for analogous compounds show single diastereomers, suggesting minimal racemization under mild conditions.
Characterization and Validation
Spectroscopic Data
1H NMR (DMSO-d₆, 400 MHz):
-
δ 8.87 (s, 1H, chromene H-4)
-
δ 7.53–7.40 (m, 4H, aromatic H)
-
δ 4.21 (t, 2H, N-CH₂-CH₂-O morpholine)
13C NMR:
IR (KBr):
Industrial Scalability and Environmental Impact
While the acid chloride method offers high yields, SOCl₂ poses safety and environmental risks. Recent advances propose Sn-Mont catalysts or ionic liquids ([Bmim][Cl]) for greener syntheses, though yields remain suboptimal (30–60%) .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the morpholine ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Their Substitutions
Physicochemical Properties
- Solubility and LogP: The morpholine ring in the target compound (logP ~2.5 estimated) likely improves water solubility compared to nonpolar analogs like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (logP ~3.0) .
- Crystallinity : highlights strong N–H⋯O hydrogen bonds in chromene-carboxamide crystals, suggesting the target compound may form stable polymorphs .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.36 g/mol
- Chemical Structure : The compound features a furan ring, a morpholine moiety, and a chromene backbone, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 316.36 g/mol |
| LogP | 1.4017 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.213 Ų |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmitter regulation. Studies report moderate inhibition with IC50 values indicating potential as an anti-Alzheimer's agent .
- Anti-inflammatory Activity : It has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Properties : The compound also demonstrates free radical scavenging capabilities, contributing to its overall therapeutic profile against oxidative stress-related conditions .
Study on Cholinesterase Inhibition
A study conducted on various derivatives of furochromones demonstrated that certain modifications significantly enhanced AChE and BChE inhibition. For instance, compounds with halogen substitutions showed increased potency against these enzymes with IC50 values ranging from 5.4 to 19.2 μM .
Cytotoxicity Assessment
In vitro evaluations revealed that this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values were reported to be in the micromolar range, indicating its potential as an anticancer agent .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 10.4 - 19.2 |
| BChE Inhibition | Butyrylcholinesterase | 7.7 - 13.2 |
| COX Inhibition | Cyclooxygenase | Moderate |
| Cytotoxicity | MCF-7 Cell Line | Micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
